![molecular formula C8H6ClN3S2 B1348718 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 37844-22-7](/img/structure/B1348718.png)
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol
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Description
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol (CTT) is a thiadiazole derivative that has been widely studied in recent years due to its potential applications in the fields of chemistry, biology, and medicine. CTT is a highly versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a therapeutic agent, and as a research tool.
Scientific Research Applications
Antimicrobial Applications :
- The derivatives of 1,3,4-thiadiazoles, including compounds similar to 5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol, have shown significant antimicrobial activity against bacterial and fungal growth, offering potential as antimicrobial agents (Purohit et al., 2011).
- Another study involving similar compounds also reported moderate antimicrobial activity, further supporting their potential use in this field (Sah et al., 2014).
Antiviral Activity :
- Research on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole derivatives found that some compounds exhibited anti-tobacco mosaic virus activity, indicating potential applications in antiviral therapies (Chen et al., 2010).
Material Science and Chemistry :
- A study comparing observed and theoretical properties of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, suggests potential applications in designing new materials, specifically in the field of non-linear optics (NLO) (Kerru et al., 2019).
Anti-Inflammatory and Analgesic Applications :
- Some 1,3,4-thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, hinting at potential applications in the treatment of inflammation and pain (Ahmad & Singh, 2013).
Antidepressant Activity :
- Research on imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol, a related compound, showed significant antidepressant activity, suggesting potential therapeutic applications in mental health (Yusuf et al., 2008).
Insecticidal Activity :
- Studies on 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, related to the compound , have shown remarkable insecticidal activity against certain pests, indicating potential use in agricultural applications (Ismail et al., 2021).
Corrosion Inhibition :
- Thiadiazole derivatives have been explored for their corrosion inhibition performance on iron, an application relevant in material science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
5-(2-chloroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-3-1-2-4-6(5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZMIGMBVWIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNC(=S)S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351294 |
Source
|
Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828326 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol | |
CAS RN |
37844-22-7 |
Source
|
Record name | 37844-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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